Cas no 942005-13-2 (N-(2H-1,3-benzodioxol-5-yl)-2-(4-methylbenzamido)-4H,5H,6H-cyclopentad1,3thiazole-4-carboxamide)

N-(2H-1,3-benzodioxol-5-yl)-2-(4-methylbenzamido)-4H,5H,6H-cyclopentad1,3thiazole-4-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- N-(2H-1,3-benzodioxol-5-yl)-2-(4-methylbenzamido)-4H,5H,6H-cyclopentad1,3thiazole-4-carboxamide
- 4H-Cyclopentathiazole-4-carboxamide, N-1,3-benzodioxol-5-yl-5,6-dihydro-2-[(4-methylbenzoyl)amino]-
- N-(1,3-benzodioxol-5-yl)-2-[(4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide
- 942005-13-2
- N-(2H-1,3-benzodioxol-5-yl)-2-(4-methylbenzamido)-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide
- AKOS024647779
- F2431-0586
- N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide
-
- Inchi: 1S/C22H19N3O4S/c1-12-2-4-13(5-3-12)20(26)25-22-24-19-15(7-9-18(19)30-22)21(27)23-14-6-8-16-17(10-14)29-11-28-16/h2-6,8,10,15H,7,9,11H2,1H3,(H,23,27)(H,24,25,26)
- InChI Key: KCSZNGVTOZMMMT-UHFFFAOYSA-N
- SMILES: C(C1CCC2SC(=NC1=2)NC(C1C=CC(=CC=1)C)=O)(=O)NC1=CC=C2OCOC2=C1
Computed Properties
- Exact Mass: 421.10962727g/mol
- Monoisotopic Mass: 421.10962727g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 30
- Rotatable Bond Count: 4
- Complexity: 656
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 118Ų
- XLogP3: 3.6
Experimental Properties
- Density: 1.472±0.06 g/cm3(Predicted)
- pka: 7.19±0.40(Predicted)
N-(2H-1,3-benzodioxol-5-yl)-2-(4-methylbenzamido)-4H,5H,6H-cyclopentad1,3thiazole-4-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2431-0586-1mg |
N-(2H-1,3-benzodioxol-5-yl)-2-(4-methylbenzamido)-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide |
942005-13-2 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2431-0586-25mg |
N-(2H-1,3-benzodioxol-5-yl)-2-(4-methylbenzamido)-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide |
942005-13-2 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2431-0586-5μmol |
N-(2H-1,3-benzodioxol-5-yl)-2-(4-methylbenzamido)-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide |
942005-13-2 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2431-0586-50mg |
N-(2H-1,3-benzodioxol-5-yl)-2-(4-methylbenzamido)-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide |
942005-13-2 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2431-0586-2μmol |
N-(2H-1,3-benzodioxol-5-yl)-2-(4-methylbenzamido)-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide |
942005-13-2 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2431-0586-20μmol |
N-(2H-1,3-benzodioxol-5-yl)-2-(4-methylbenzamido)-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide |
942005-13-2 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2431-0586-2mg |
N-(2H-1,3-benzodioxol-5-yl)-2-(4-methylbenzamido)-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide |
942005-13-2 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2431-0586-10μmol |
N-(2H-1,3-benzodioxol-5-yl)-2-(4-methylbenzamido)-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide |
942005-13-2 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2431-0586-5mg |
N-(2H-1,3-benzodioxol-5-yl)-2-(4-methylbenzamido)-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide |
942005-13-2 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2431-0586-40mg |
N-(2H-1,3-benzodioxol-5-yl)-2-(4-methylbenzamido)-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide |
942005-13-2 | 90%+ | 40mg |
$140.0 | 2023-05-16 |
N-(2H-1,3-benzodioxol-5-yl)-2-(4-methylbenzamido)-4H,5H,6H-cyclopentad1,3thiazole-4-carboxamide Related Literature
-
Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226
-
2. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722
-
Stephen Caddick RSC Adv., 2013,3, 14975-14978
-
C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463
Additional information on N-(2H-1,3-benzodioxol-5-yl)-2-(4-methylbenzamido)-4H,5H,6H-cyclopentad1,3thiazole-4-carboxamide
Introduction to N-(2H-1,3-benzodioxol-5-yl)-2-(4-methylbenzamido)-4H,5H,6H-cyclopentad1,3thiazole-4-carboxamide (CAS No. 942005-13-2)
N-(2H-1,3-benzodioxol-5-yl)-2-(4-methylbenzamido)-4H,5H,6H-cyclopentad1,3thiazole-4-carboxamide, identified by its CAS number 942005-13-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound belongs to a class of heterocyclic molecules that exhibit a unique combination of structural features and biological activities, making it a promising candidate for further investigation in medicinal chemistry.
The molecular structure of N-(2H-1,3-benzodioxol-5-yl)-2-(4-methylbenzamido)-4H,5H,6H-cyclopentad1,3thiazole-4-carboxamide incorporates several key pharmacophoric elements that contribute to its potential therapeutic properties. The presence of a benzodioxol moiety, also known as a tetrahydrostilbene derivative, is particularly noteworthy. This structural unit is well-documented for its role in various biological processes and has been explored in the development of drugs targeting neurological disorders, cardiovascular diseases, and cancer. The benzodioxol ring system is characterized by its ability to interact with specific biological targets, thereby modulating cellular functions.
In addition to the benzodioxol moiety, the compound features a cyclopentad1,3thiazole core. This heterocyclic scaffold is known for its versatility in drug design due to its ability to engage with multiple binding sites on biological targets. The cyclopentad1,3thiazole ring system is often found in bioactive molecules that exhibit antimicrobial, anti-inflammatory, and antiviral properties. The incorporation of this scaffold into N-(2H-1,3-benzodioxol-5-yl)-2-(4-methylbenzamido)-4H,5H,6H-cyclopentad1,3thiazole-4-carboxamide suggests that the compound may possess similar pharmacological activities.
The amide functional group at the 2-position of the cyclopentad1,3thiazole ring further enhances the compound's potential biological activity. Amides are common pharmacophores that contribute to the solubility and bioavailability of drugs. The specific substitution pattern with a 4-methylbenzamido group introduces additional complexity to the molecule's interactions with biological targets. This substitution may influence the compound's binding affinity and selectivity, making it an attractive candidate for structure-based drug design.
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-(4-methylbenzamido)-4H,5H,6H-cyclopentad1,3thiazole-4-carboxamide involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The synthesis typically begins with the preparation of key intermediates such as the benzodioxol derivative and the cyclopentad1,3thiazole scaffold. These intermediates are then coupled using amide-forming reactions to yield the final product. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high yields and purity of the desired compound.
The pharmacological evaluation of N-(2H-1,3-benzodioxol-5-yl)-2-(4-methylbenzamido)-4H,5H,6H-cyclopentad1,3thiazole-4-carboxamide has been conducted using both in vitro and in vivo models. Initial studies have shown promising results in terms of inhibitory activity against various enzymes and receptors relevant to human health. For instance, preliminary data suggests that this compound may exhibit potent inhibitory effects on enzymes involved in inflammation and pain pathways. Additionally, in cell-based assays, N-(2H-1,3-benzodioxol-5-yl)-2-(4-methylbenzamido) strong>-< strong >4H , 5 H , 6 H - cyclopentad 1 , 3 thiazole - 4 - carboxamide strong > has demonstrated potential as an anti-proliferative agent against certain cancer cell lines.
The structural features of N-(< strong > 2 H - 1 , 3 - benzodioxol - 5 - yl strong > ) - < strong > 2 - ( 4 - methylbenzamido ) strong > - < strong > 4 H , 5 H , 6 H - cyclopentad 1 , 3 thiazole - 4 - carboxamide strong > make it an intriguing subject for further investigation in drug discovery pipelines. The combination of a benzodioxol moiety and a cyclopentad1 , 3 thiazole scaffold provides a unique framework for exploring novel therapeutic interventions. Ongoing research aims to elucidate the detailed mechanism of action of this compound and identify potential clinical applications.
In conclusion,N-(< strong > 2 H - 1 , 3 - benzodioxol - 5 - yl strong > ) - < strong > 2 - ( 4 - methylbenzamido ) strong > - < strong > 4 H , 5 H , 6 H - cyclopentad1 , 3 thiazole - 4 - carboxamide strong > (CAS No. < strong >942005-13-2 strong>) represents a significant advancement in pharmaceutical chemistry. Its complex molecular architecture and promising biological activities position it as a valuable candidate for further development in medicinal chemistry and drug discovery。 Future studies will focus on optimizing its synthetic route, evaluating its pharmacokinetic properties, and exploring its potential therapeutic applications。
942005-13-2 (N-(2H-1,3-benzodioxol-5-yl)-2-(4-methylbenzamido)-4H,5H,6H-cyclopentad1,3thiazole-4-carboxamide) Related Products
- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)
- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)
- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)
- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)
- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)
- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)
- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)
- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)
- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)
- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)




